molecular formula C14H22N4O3 B279851 tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate

tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate

Cat. No.: B279851
M. Wt: 294.35 g/mol
InChI Key: WHPJYBUYDCTFJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a role in cognitive function. By inhibiting these enzymes, this compound can increase the levels of acetylcholine in the brain, potentially improving cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, it has also been shown to have antioxidant properties, potentially protecting against oxidative stress. Additionally, it has been shown to have anti-inflammatory effects, potentially reducing inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate is its potential as a drug candidate. Its inhibitory effects on acetylcholinesterase and butyrylcholinesterase make it a potential candidate for the treatment of neurological disorders. However, one limitation is that further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate. One direction is to further investigate its potential as a drug candidate for the treatment of neurological disorders. Another direction is to study its potential as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Overall, this compound has the potential to be a valuable tool in various fields of research.

Synthesis Methods

Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate can be synthesized using a variety of methods, including the reaction of tert-butyl 4-amino-1-piperazinecarboxylate with 1-methyl-3-pyrazolecarboxylic acid. Another method involves the reaction of tert-butyl 4-chloro-1-piperazinecarboxylate with 1-methyl-3-pyrazolecarboxylic acid followed by deprotection of the resulting this compound.

Scientific Research Applications

Tert-butyl 4-[(1-methyl-1H-pyrazol-3-yl)carbonyl]-1-piperazinecarboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to have inhibitory effects on certain enzymes, making it a potential candidate for drug development. Additionally, it has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

Properties

Molecular Formula

C14H22N4O3

Molecular Weight

294.35 g/mol

IUPAC Name

tert-butyl 4-(1-methylpyrazole-3-carbonyl)piperazine-1-carboxylate

InChI

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)18-9-7-17(8-10-18)12(19)11-5-6-16(4)15-11/h5-6H,7-10H2,1-4H3

InChI Key

WHPJYBUYDCTFJM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=NN(C=C2)C

Origin of Product

United States

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